molecular formula C23H25N3O5 B2942844 N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251635-50-3

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Katalognummer: B2942844
CAS-Nummer: 1251635-50-3
Molekulargewicht: 423.469
InChI-Schlüssel: VDFFCGZOOOYBMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a structurally complex acetamide derivative featuring a benzo[b][1,6]naphthyridinone core fused with a dihydroquinoline-like system. Key structural attributes include:

  • 8-Methoxy substituent: Influences electronic distribution and steric bulk on the naphthyridinone ring.
  • 10-Oxo group: Introduces hydrogen-bonding capacity and rigidity to the bicyclic system.
  • Acetamide linker: Connects the aromatic and heterocyclic moieties, modulating conformational flexibility.

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-14-4-6-18-16(10-14)23(28)17-12-26(9-8-19(17)24-18)13-22(27)25-20-11-15(30-2)5-7-21(20)31-3/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFFCGZOOOYBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research. Its molecular formula is C23H25N3O5C_{23}H_{25}N_{3}O_{5} with a molecular weight of approximately 423.47 g/mol. This compound is of particular interest due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The compound features a unique arrangement of functional groups that may contribute to its biological activity. The presence of methoxy groups and a naphthyridine moiety suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have shown that derivatives of naphthyridine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values for related compounds have been reported in the range of 10-50 µM against breast and lung cancer cell lines .

Anti-inflammatory Activity

The compound's structure suggests it may also possess anti-inflammatory properties. Preliminary studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

  • Mechanism of Action : The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups at specific positions enhances solubility and bioavailability.
  • Naphthyridine Core : This core structure is vital for binding affinity to target proteins involved in cancer cell proliferation .

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerBreast Cancer (MCF-7)25
AnticancerLung Cancer (A549)30
Anti-inflammatoryMacrophages (RAW 264.7)15
Cytokine InhibitionTNF-alpha ProductionInhibited

Case Studies

  • Study on Anticancer Effects : A recent study demonstrated that a related naphthyridine derivative significantly reduced tumor size in xenograft models of breast cancer when administered at doses corresponding to the observed IC50 values in vitro .
  • Inflammation Model : In another study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Acetamide Derivatives

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzo[b][1,6]naphthyridinone 2,5-Dimethoxyphenyl, 8-methoxy Acetamide, carbonyl, methoxy
6b () Naphthalene + triazole 2-Nitrophenyl Acetamide, nitro, triazole
Compound m () Hexanamide + tetrahydropyrimidine 2,6-Dimethylphenoxy Acetamide, hydroxyl, oxo, tetrahydropyrimidinone

Key Observations :

Core Heterocycles: The target’s benzo[b][1,6]naphthyridinone core provides a rigid, planar structure distinct from the naphthalene-triazole hybrid in or the hexanamide-tetrahydropyrimidine system in . The triazole in 6b enables dipolar interactions, while the tetrahydropyrimidinone in Compound m introduces additional hydrogen-bonding sites.

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy groups (electron-donating) contrast with the nitro group in 6b (electron-withdrawing), altering electronic density and reactivity .
  • Stereochemistry : Compound m () emphasizes stereochemical precision (R/S configurations), which is unspecified in the target compound but critical for receptor binding .

Key Observations :

  • The target compound’s synthesis likely requires cyclization to form the naphthyridinone core, contrasting with the click-chemistry approach for 6b .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H NMR (δ ppm, DMSO-d6) ¹³C NMR (δ ppm)
Target Compound Expected: ~1670 (C=O), ~1250 (C-O) Predicted: 3.8–4.0 (OCH₃), 5.3–5.5 (CH₂) ~165 (C=O), ~55 (OCH₃)
6b () 1682 (C=O), 1504 (NO₂ asym) 5.38 (–NCH₂CO–), 8.36 (triazole H) 165.0 (C=O), 142.8 (triazole C)
Compound m () Not reported Not reported Not reported

Key Observations :

  • The absence of nitro-group vibrations (e.g., 1504 cm⁻¹ in 6b) in the target’s IR spectrum distinguishes its electronic profile .
  • Methoxy groups in the target compound would resonate near δ 3.8–4.0 ppm in ¹H NMR, contrasting with the nitro-aromatic protons in 6b (δ 8.0–8.6 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.